

(R)-2-amino-2-(4-bromophenyl)ethanol chemical properties

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Compound of Interest

Compound Name: (R)-2-amino-2-(4-bromophenyl)ethanol

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An In-Depth Technical Guide to **(R)-2-amino-2-(4-bromophenyl)ethanol**: Properties, Synthesis, and Applications

Introduction

(R)-2-amino-2-(4-bromophenyl)ethanol is a chiral molecule of significant interest in the fields of medicinal chemistry and organic synthesis. As a versatile building block, its distinct structural features—a stereodefined amino alcohol functional group and a brominated aromatic ring—provide a unique combination of reactivity and functionality. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, synthetic routes, analytical methodologies, and applications, grounded in established scientific principles. The presence of a chiral center makes this compound a valuable precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety. Its utility is particularly noted in the synthesis of agents targeting the central nervous system.^[1]

PART 1: Physicochemical and Structural Characterization

The compound is an organic molecule featuring an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain, along with a brominated phenyl group.^[2] This combination of functional groups dictates its physical and chemical behavior.

Core Properties

A summary of the key physicochemical properties is presented below. These values are fundamental for designing synthetic transformations, purification protocols, and formulation strategies.

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₁₀ BrNO	[2][3]
Molecular Weight	216.08 g/mol	[2][4][5]
CAS Number	354153-64-3	[5][6]
Appearance	White crystalline powder	[3]
Melting Point	Approx. 89-91 °C	[3]
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform.	[3]
Storage	2-8°C, under inert atmosphere, protected from light.	

Structural Elucidation

The molecule's structure is defined by a chiral benzylic carbon atom bonded to four different substituents: a 4-bromophenyl ring, a primary amino group, a hydroxymethyl group (-CH₂OH), and a hydrogen atom. The (R) designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Spectroscopic analysis is essential for confirming the identity and purity of **(R)-2-amino-2-(4-bromophenyl)ethanol**. While specific spectral data for this exact compound is not publicly cataloged, characteristic signals can be predicted based on its functional groups and published data for analogous structures.[7][8]

- ¹H NMR: Protons on the 4-bromophenyl ring would appear as two distinct doublets in the aromatic region (~7.2-7.6 ppm). The benzylic proton would be a multiplet, coupled to the

protons of the adjacent hydroxymethyl group. The protons of the $-\text{CH}_2\text{OH}$ group and the $-\text{NH}_2$ group would also be present, with their chemical shifts being solvent-dependent.

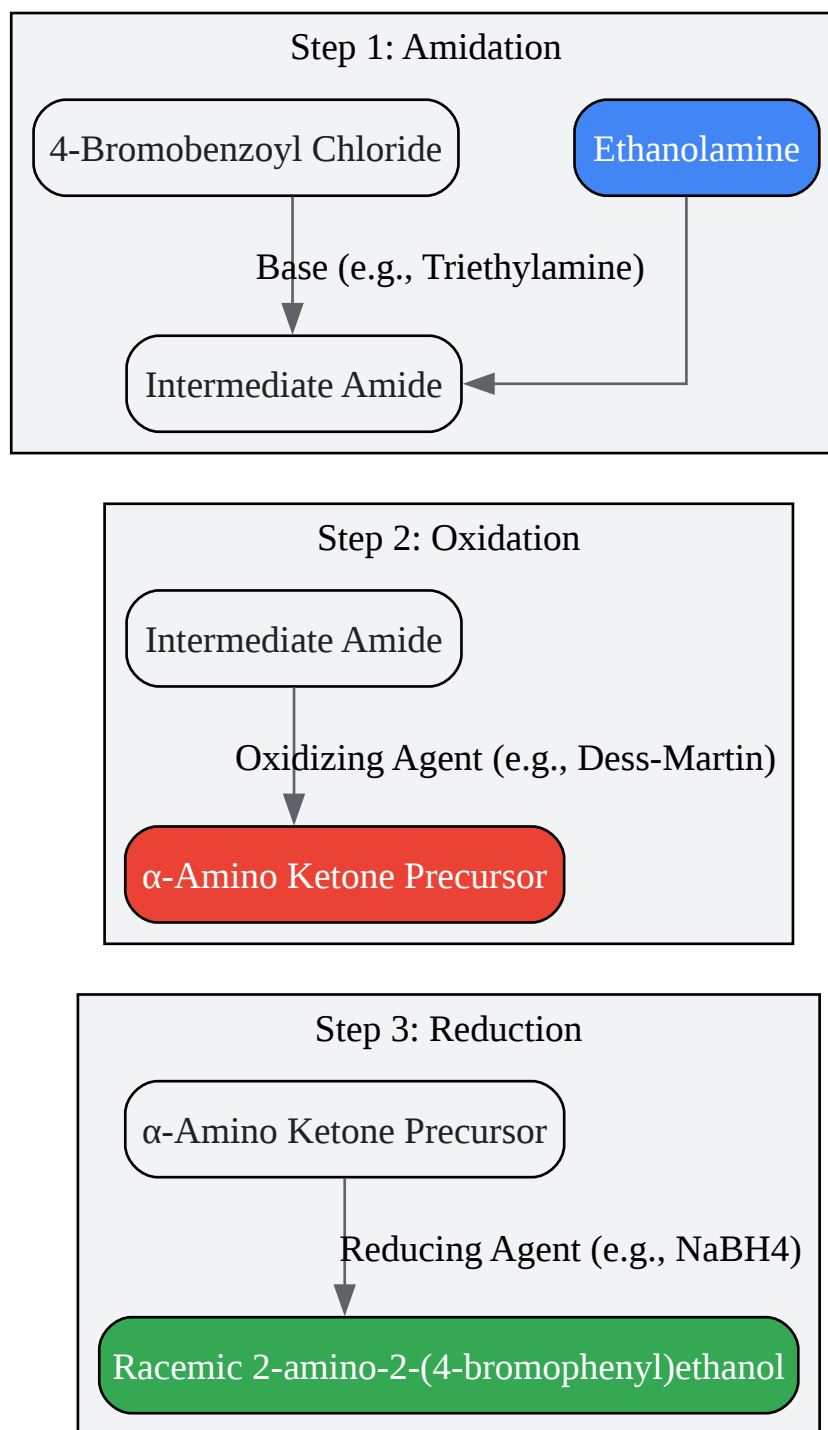
- ^{13}C NMR: The spectrum would show six distinct carbon signals for the aromatic ring, with the carbon attached to bromine showing a characteristic shift. Signals for the benzylic carbon and the hydroxymethyl carbon would appear in the aliphatic region ($\sim 50\text{-}75$ ppm).
- IR Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, $\sim 3300\text{-}3400\text{ cm}^{-1}$), C-H stretching (aromatic and aliphatic), and C-Br stretching in the fingerprint region.

PART 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(R)-2-amino-2-(4-bromophenyl)ethanol** typically involves the preparation of a racemic mixture followed by a chiral resolution step. Asymmetric synthesis is an alternative but often more complex route.

Racemic Synthesis Workflow

A common and straightforward approach to the racemic compound involves the reduction of an α -amino ketone precursor, which can be synthesized from 4-bromobenzoyl chloride. The causality behind this choice is the commercial availability of starting materials and the high-yielding nature of the reactions.



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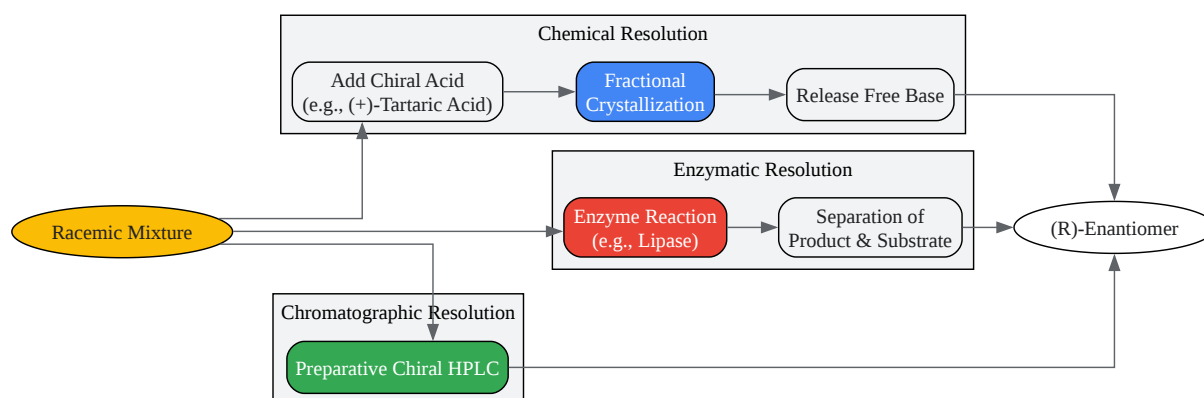
Caption: General workflow for the synthesis of racemic 2-amino-2-(4-bromophenyl)ethanol.

Protocol: Racemic Synthesis

- Amidation: Dissolve 4-bromobenzoyl chloride in a suitable aprotic solvent (e.g., Dichloromethane). Cool the solution to 0°C.
- Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethanolamine (1.0 equivalent). Rationale: The base neutralizes the HCl byproduct, driving the reaction to completion.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.
- Work-up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the intermediate amide.
- Oxidation: Dissolve the amide in dichloromethane and add Dess-Martin periodinane (1.2 equivalents). Rationale: Dess-Martin is a mild oxidant suitable for converting the alcohol to a ketone without over-oxidation.
- Stir for 2-3 hours at room temperature. Quench the reaction with a saturated solution of Na₂S₂O₃.
- Extract the product into dichloromethane, dry the organic layer, and concentrate. Purify via column chromatography to obtain the α-amino ketone.
- Reduction: Dissolve the purified ketone in methanol and cool to 0°C.
- Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Rationale: NaBH₄ is a selective reducing agent for ketones and is operationally simple to use.
- Stir for 1 hour, then quench carefully with water. Remove the methanol under reduced pressure and extract the product with ethyl acetate to yield the racemic amino alcohol.

Chiral Resolution Strategies

Separating the enantiomers is the most critical step to obtain the desired (R)-enantiomer. The choice of method depends on scale, cost, and available equipment.[9]



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Caption: Major pathways for the chiral resolution of amino alcohols.

Protocol: Chiral Resolution by Preparative HPLC

This protocol is adapted from methodologies used for structurally similar compounds and represents a robust, self-validating system for achieving high enantiomeric purity.^[10]

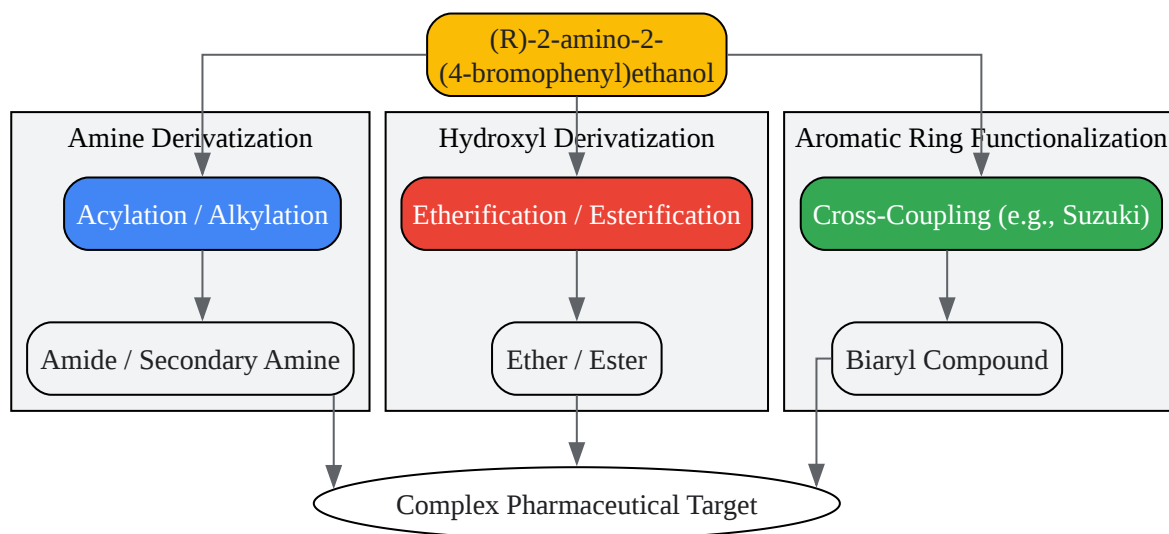
- **System Preparation:** Use a preparative HPLC system equipped with a chiral stationary phase (CSP). A (R,R) Whelk-O1 column is a suitable choice for this class of compounds.^[10]
- **Mobile Phase Preparation:** Prepare a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v). Rationale: The alcohol acts as the polar modifier, while the acidic (TFA) and basic (isopropylamine) additives improve peak shape by suppressing unwanted ionic interactions with the stationary phase.
- **Sample Preparation:** Dissolve the racemic mixture in the mobile phase or a compatible solvent at a concentration suitable for preparative scale (e.g., 10-20 mg/mL).

- **Method Development:** Perform an initial analytical run to determine the retention times of the (R) and (S) enantiomers.
- **Preparative Run:** Inject the sample onto the column and collect the fractions corresponding to the desired (R)-enantiomer. The elution order will need to be confirmed with an authentic standard or by other analytical means.
- **Post-Run Processing:** Combine the fractions containing the pure (R)-enantiomer. Remove the solvent under reduced pressure. The resulting product may be an amine salt with TFA, which can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent to yield the free base.
- **Purity Analysis:** Confirm the enantiomeric excess (e.e.) of the final product using an analytical chiral HPLC method.

PART 3: Applications in Drug Development

(R)-2-amino-2-(4-bromophenyl)ethanol serves as a key intermediate for more complex molecular targets. Its bifunctional nature allows for sequential or orthogonal derivatization of the amino and hydroxyl groups. The bromophenyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

This scaffold is particularly valuable for synthesizing compounds with potential anxiolytic or antidepressant activities, where precise stereochemistry is often a prerequisite for selective interaction with biological targets.^[1]



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Caption: Synthetic utility of the scaffold for creating diverse pharmaceutical agents.

PART 4: Safety and Handling

Proper handling of **(R)-2-amino-2-(4-bromophenyl)ethanol** is crucial to ensure laboratory safety. The compound is classified as hazardous.[11]

GHS Hazard Information

Hazard Code	Description	Reference(s)
H315	Causes skin irritation	[12][13][14]
H319	Causes serious eye irritation	[12][13][14]
H335	May cause respiratory irritation	[12][13]

Handling and Storage Protocol

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles at all times.[14][15]

- Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[\[13\]](#)[\[15\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[\[11\]](#) For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[\[11\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[\[3\]](#)[\[11\]](#)
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[13\]](#)[\[15\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[11\]](#)[\[15\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[\[11\]](#)[\[13\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[11\]](#)[\[13\]](#)

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